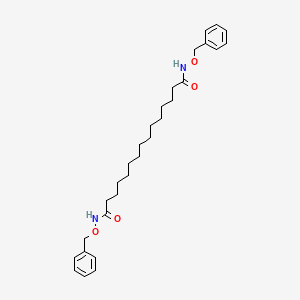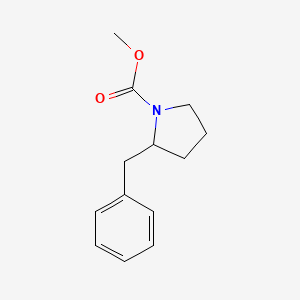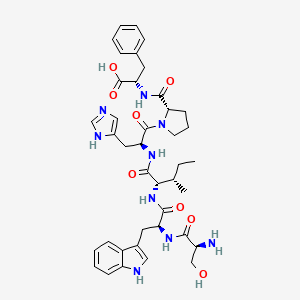
2-Propenoic acid, 2-oxocyclopentyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-oxocyclopentyl ester typically involves the esterification of acrylic acid with 2-oxocyclopentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-oxocyclopentyl ester undergoes several types of chemical reactions, including:
Esterification: The formation of the ester itself is an esterification reaction.
Hydrolysis: The ester can be hydrolyzed back to acrylic acid and 2-oxocyclopentanol under acidic or basic conditions.
Polymerization: The propenoic acid moiety can undergo polymerization to form polyacrylates.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Polymerization: Initiated by free radicals, often using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Acrylic acid and 2-oxocyclopentanol.
Polymerization: Polyacrylates, which are used in various applications such as adhesives and coatings.
科学研究应用
2-Propenoic acid, 2-oxocyclopentyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyacrylates and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
作用机制
The mechanism of action of 2-Propenoic acid, 2-oxocyclopentyl ester primarily involves its ability to undergo polymerization. The propenoic acid moiety can form free radicals, which initiate the polymerization process. The resulting polymers can interact with various molecular targets, depending on their functional groups and structure. For example, in drug delivery systems, the polymers can encapsulate drugs and release them in a controlled manner.
相似化合物的比较
2-Propenoic acid, 2-oxocyclopentyl ester can be compared with other acrylates such as:
Methyl acrylate: Similar in structure but with a methyl group instead of a 2-oxocyclopentyl group. Methyl acrylate is more volatile and less viscous.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group. It has similar applications but different physical properties.
Butyl acrylate: Contains a butyl group, making it more hydrophobic and suitable for different applications such as in the production of flexible polymers.
The uniqueness of this compound lies in its 2-oxocyclopentyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
143489-88-7 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC 名称 |
(2-oxocyclopentyl) prop-2-enoate |
InChI |
InChI=1S/C8H10O3/c1-2-8(10)11-7-5-3-4-6(7)9/h2,7H,1,3-5H2 |
InChI 键 |
VRTTZRCPRQGGDU-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OC1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)

![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)

